molecular formula C11H11F2N B2459337 3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287314-61-6

3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2459337
CAS No.: 2287314-61-6
M. Wt: 195.213
InChI Key: RJDPLUSYOIOPOR-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The presence of the 2,4-difluorophenyl group further enhances its chemical characteristics, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine stands out due to the presence of the 2,4-difluorophenyl group, which imparts unique electronic and steric properties. These properties enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-(2,4-difluorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N/c12-7-1-2-8(9(13)3-7)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDPLUSYOIOPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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